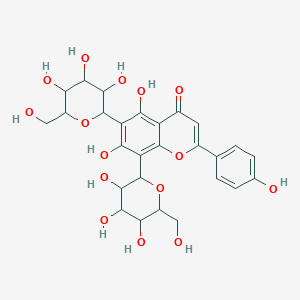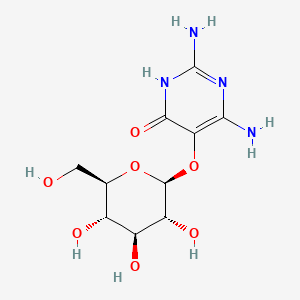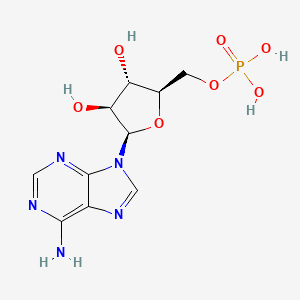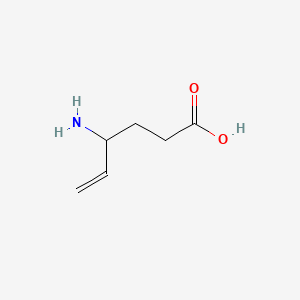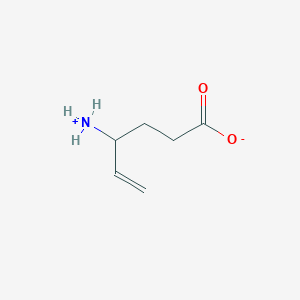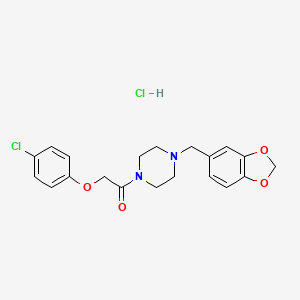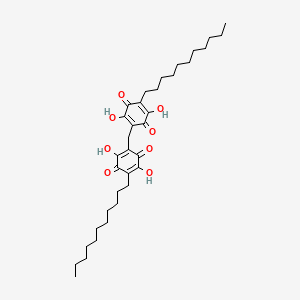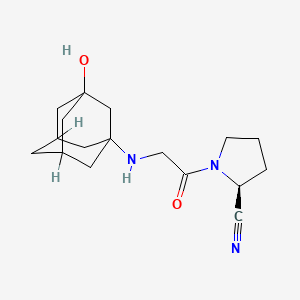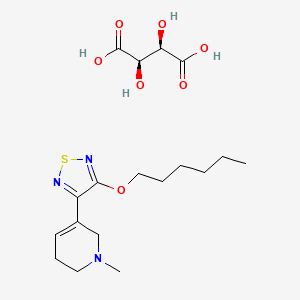
Xanomeline tartrate
概要
説明
キサノメリン酒石酸塩は、主に血液脳関門を通過する能力と経口バイオアベイラビリティで知られています . キサノメリン酒石酸塩は、アルツハイマー病や統合失調症などの中枢神経系の病気の治療に潜在的な治療効果があるため、幅広く研究されています .
製法
合成経路と反応条件
キサノメリン酒石酸塩は、チアゾール環の形成とそれに続くヘキシルオキシ基とピリジン基の付加を含む一連の化学反応によって合成されます。合成経路は一般的に次の手順を含みます。
チアゾール環の形成: チアゾール環は、適切な出発物質を特定の条件下で反応させて、目的のチアゾール中間体を生成することによって形成されます。
ヘキシルオキシ基の付加: ヘキシルオキシ基は、アルキル化反応によって導入されます。この反応では、チアゾール中間体をヘキシルオキシアルキル化剤と反応させます。
ピリジン環の形成: ピリジン環は、環化反応によって形成されます。この反応では、中間体をピリジン環の形成を促進する条件にさらします。
最終的なカップリングと酒石酸の形成: 最後のステップでは、中間体を酒石酸塩とカップリングさせて、キサノメリン酒石酸塩を生成します.
工業生産方法
キサノメリン酒石酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、効率的な触媒、最適化された反応条件、および精製技術を使用することが含まれ、最終製品の高収率と純度が保証されます .
準備方法
Synthetic Routes and Reaction Conditions
Xanomeline tartrate is synthesized through a series of chemical reactions involving the formation of the thiadiazole ring and the subsequent attachment of the hexyloxy and pyridine groups. The synthetic route typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate starting materials under specific conditions to yield the desired thiadiazole intermediate.
Attachment of the Hexyloxy Group: The hexyloxy group is introduced through an alkylation reaction, where the thiadiazole intermediate is reacted with a hexyloxy alkylating agent.
Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction, where the intermediate is subjected to conditions that promote the formation of the pyridine ring.
Final Coupling and Tartrate Formation: The final step involves coupling the intermediate with a tartrate salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
反応の種類
キサノメリン酒石酸塩は、次のようなさまざまな化学反応を起こします。
酸化: キサノメリン酒石酸塩は、酸化反応を起こすことができ、酸化剤と反応して酸化された生成物を生成します。
還元: 還元反応には、水素の付加または酸素の除去が含まれ、キサノメリン酒石酸塩の還元された形態が生じます。
置換: 置換反応には、ある官能基を別の官能基で置換することが含まれ、さまざまな置換されたキサノメリン酒石酸塩誘導体が生じます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成され、置換反応ではさまざまな置換されたキサノメリン酒石酸塩誘導体が生成される可能性があります .
科学研究への応用
キサノメリン酒石酸塩は、次のような幅広い科学研究への応用があります。
科学的研究の応用
Xanomeline tartrate has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
類似化合物
アレコリン: ビンロウジに含まれる天然のムスカリン性受容体アゴニストであり、キサノメリン酒石酸塩と構造的に類似しています.
アセチルコリン: キサノメリン酒石酸塩がムスカリン性受容体に対する作用で模倣する天然の神経伝達物質.
ピロカルピン: 緑内障とドライマウスの治療に使用される別のムスカリン性受容体アゴニスト.
キサノメリン酒石酸塩の独自性
キサノメリン酒石酸塩は、M1およびM4ムスカリン性受容体サブタイプに対して高い選択性を持ち、脳内の特定の神経伝達物質回路を調節できます。 この選択性と血液脳関門を通過する能力を組み合わせることで、キサノメリン酒石酸塩は、中枢神経系の病気の治療に有望な候補となっています .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165143 | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152854-19-8 | |
| Record name | Xanomeline tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANOMELINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
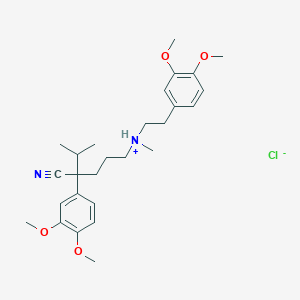
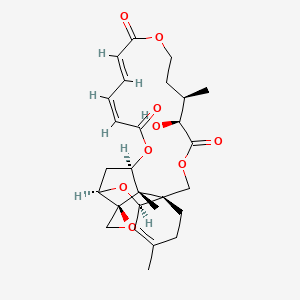
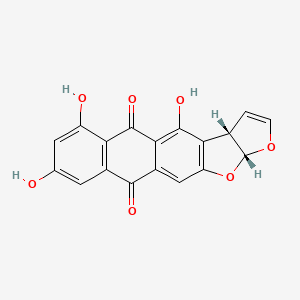
![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
